molecular formula C32H46O5 B1221315 Cymegesolate CAS No. 72648-88-5

Cymegesolate

Cat. No.: B1221315
CAS No.: 72648-88-5
M. Wt: 510.7 g/mol
InChI Key: WAHQVRCNDCHDIB-QZYSPNBYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cymegesolate (megestrol acetate 3β-cypionate) is a synthetic progestogen derived from 17α-hydroxyprogesterone, developed in the late 1970s as a long-acting oral contraceptive. It functions as a prodrug of megestrol acetate, with its C3β cypionate ester group enhancing lipophilicity and prolonging its duration of action . In clinical trials involving 1,213 women over 9,651 menstrual cycles, this compound demonstrated >99.13% contraceptive efficacy with minimal adverse effects, primarily relying on anti-implantation effects at higher doses (100 mg) rather than complete ovulation suppression (~60% inhibition) . Its formulation included low-dose quinestrol (0.25–0.5 mg), contributing to reduced estrogen-related gastrointestinal side effects compared to contemporary contraceptives . Despite its promising profile, this compound was never commercialized, likely due to strategic or regulatory discontinuation .

Properties

CAS No.

72648-88-5

Molecular Formula

C32H46O5

Molecular Weight

510.7 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] 3-cyclopentylpropanoate

InChI

InChI=1S/C32H46O5/c1-20-18-25-26(13-16-31(5)27(25)14-17-32(31,21(2)33)37-22(3)34)30(4)15-12-24(19-28(20)30)36-29(35)11-10-23-8-6-7-9-23/h18-19,23-27H,6-17H2,1-5H3/t24-,25+,26-,27-,30+,31-,32-/m0/s1

InChI Key

WAHQVRCNDCHDIB-QZYSPNBYSA-N

SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)CCC5CCCC5)C

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)OC(=O)CCC5CCCC5)C

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)CCC5CCCC5)C

Synonyms

cymegesolate
progestagen I

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities :

  • Both Cymegesolate and acetomepregenol are esterified derivatives of progestogens. This compound modifies megestrol acetate at the C3β position with a cypionate (cyclopentylpropionate) group, while acetomepregenol is a diacetate ester of mepregenol .
  • The esterification in both compounds enhances lipid solubility, prolonging half-life and enabling sustained release.

Functional Differences :

  • Efficacy: Acetomepregenol was successfully marketed, whereas this compound remained experimental.

Medroxyprogesterone Acetate (MPA)

Structural Comparison :

  • MPA lacks the cypionate ester but shares a 17α-acetoxy group with this compound. Both are derived from progesterone but differ in substituents affecting receptor binding and metabolism .

Functional Contrasts :

  • Administration and Dosage :
    • This compound: Oral, monthly (50–100 mg + quinestrol) .
    • MPA: Intramuscular injection (150 mg every 3 months) or daily oral tablets (10 mg for hormone therapy) .
  • Efficacy :
    • MPA’s contraceptive efficacy exceeds 99% with perfect use, similar to this compound, but its injectable form ensures higher patient compliance .
  • Side Effects :
    • This compound: Mild nausea, dizziness, and transient menstrual irregularities .
    • MPA: Weight gain, bone density loss, and irregular bleeding, attributed to its stronger glucocorticoid activity .

Comparative Data Table

Table 1. Key Properties of this compound and Analogous Progestogens

Parameter This compound Acetomepregenol Medroxyprogesterone Acetate (MPA)
Molecular Formula C₃₄H₄₈O₅ Not specified in evidence C₂₄H₃₄O₄
Ester Group 3β-cypionate Diacetate 17α-acetoxy
Administration Route Oral Likely oral/injectable Intramuscular/oral
Dosage Frequency Monthly Not specified Quarterly (injectable)
Primary Mechanism Anti-implantation, partial ovulation suppression Progestogenic activity Ovulation suppression, endometrial atrophy
Efficacy >99.13% Marketed (presumed high efficacy) >99%
Common Side Effects Nausea, dizziness, headache Not reported Weight gain, bone density loss
Clinical Applications Contraception Contraception, hormone therapy Contraception, endometriosis, cancer

Sources:

Discussion of Key Findings

  • Structural Impact on Pharmacokinetics: The cypionate ester in this compound likely extends its half-life compared to non-esterified progestogens, enabling monthly dosing. In contrast, MPA’s acetate group facilitates both oral and injectable use but requires more frequent administration for certain indications .
  • Efficacy vs. Tolerability : this compound’s lower estrogen content (via quinestrol) reduced gastrointestinal toxicity, a significant advantage over older contraceptives. However, MPA’s versatility in treating multiple conditions (e.g., endometriosis, cancer) has solidified its clinical dominance despite its side effect profile .
  • Developmental Challenges : this compound’s discontinuation highlights the complexity of balancing efficacy, safety, and commercial viability. Its reliance on anti-implantation mechanisms may have raised ethical or regulatory concerns absent in ovulation-suppressing agents like MPA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.